5-Ethoxy-2,2'-bithiophene

Catalog No.
S13638918
CAS No.
M.F
C10H10OS2
M. Wt
210.3 g/mol
Availability
In Stock
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5-Ethoxy-2,2'-bithiophene

Product Name

5-Ethoxy-2,2'-bithiophene

IUPAC Name

2-ethoxy-5-thiophen-2-ylthiophene

Molecular Formula

C10H10OS2

Molecular Weight

210.3 g/mol

InChI

InChI=1S/C10H10OS2/c1-2-11-10-6-5-9(13-10)8-4-3-7-12-8/h3-7H,2H2,1H3

InChI Key

JZKJFBOGBNLYIV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(S1)C2=CC=CS2

The exploration of thiophene derivatives began in the late 19th century with Viktor Meyer’s isolation of thiophene from benzene contaminants. Over time, researchers sought to functionalize thiophene rings to tailor their electronic properties. The synthesis of 5-ethoxy-2,2'-bithiophene emerged as part of broader efforts to modify bithiophene systems, which are pivotal in conjugated materials. Early methods relied on the Fiesselmann reaction, a thiophene ring-closure strategy using mercaptoacetic acid derivatives and α,β-unsaturated carbonyl compounds. For example, Kostyuchenko et al. demonstrated that alkyl- and aryl-substituted bithiophenes could be synthesized via this approach, enabling the introduction of ethoxy groups at specific positions.

The Paal-Knorr thiophene synthesis further advanced functionalization by employing 1,4-diketones with sulfidizing agents like phosphorus pentasulfide. This method allowed precise control over substituent placement, critical for attaching ethoxy groups at the 5-position. By the early 2000s, the development of 5-ethoxy-2,2'-bithiophene was driven by its potential in organic electronics, particularly as a precursor for conducting polymers.

Structural Significance in Conjugated Oligomer/Polymer Research

Bithiophene units serve as foundational motifs in conjugated polymers due to their planar structure and π-orbital delocalization. The 2,2'-bithiophene core in 5-ethoxy-2,2'-bithiophene facilitates extended conjugation, which enhances charge carrier mobility in polymers like poly(3-hexylthiophene) (P3HT). Introducing an ethoxy group at the 5-position introduces steric and electronic effects that influence chain packing and orbital energetics.

Studies on polythiophene derivatives reveal that alkyl or alkoxy substituents improve solubility and processability while modulating optical bandgaps. For instance, ethylenedioxythiophene (EDOT), a structurally analogous compound, demonstrates reduced bandgaps due to electron-donating oxygen atoms. Similarly, the ethoxy group in 5-ethoxy-2,2'-bithiophene donates electrons via resonance, raising the highest occupied molecular orbital (HOMO) energy level and lowering the bandgap. This adjustment is critical for applications in organic photovoltaics, where optimal light absorption and charge separation are paramount.

Role of Ethoxy Substituents in Modulating Electronic Properties

The ethoxy group (–OCH₂CH₃) exerts two primary effects on the bithiophene system:

  • Electron Donation: The oxygen atom’s lone pairs donate electron density to the thiophene ring via resonance, increasing the HOMO energy and reducing the ionization potential. This enhances the compound’s oxidative stability and facilitates hole transport in p-type semiconductors.
  • Steric Hindrance: The ethoxy group’s bulkiness influences molecular packing, which can either enhance or disrupt crystallinity depending on the polymer backbone.

Spectroscopic analyses of ethoxy-substituted bithiophenes reveal distinct absorption profiles. For example, a study on a bithiophene-based viologen derivative showed a visible absorption band at 444 nm, attributed to charge-transfer transitions enhanced by electron-donating substituents. Comparative data illustrate how ethoxy groups shift absorption maxima relative to unsubstituted bithiophenes:

Compoundλ_max (nm)ε (M⁻¹cm⁻¹)
2,2'-Bithiophene3002,500
5-Ethoxy-2,2'-bithiophene4446,658

Data adapted from UV-vis studies on bithiophene derivatives.

The ethoxy group also impacts electrochemical properties. Cyclic voltammetry of 5-ethoxy-2,2'-bithiophene derivatives shows reversible oxidation waves at lower potentials compared to non-substituted analogs, confirming enhanced electron donation.

5-Ethoxy-2,2'-bithiophene represents a substituted bithiophene derivative with systematic nomenclature that follows International Union of Pure and Applied Chemistry conventions [1]. The compound's official IUPAC name is 2-ethoxy-5-thiophen-2-ylthiophene, which describes the structural arrangement of two thiophene rings connected at the 2,2'-positions with an ethoxy substituent at the 5-position of one ring [2]. The Chemical Abstracts Service registry number for this compound is 371149-34-7, providing unique identification in chemical databases [1] [3].

The molecular formula C₁₀H₁₀OS₂ indicates the presence of ten carbon atoms, ten hydrogen atoms, one oxygen atom, and two sulfur atoms [1] [2]. The molecular weight is consistently reported as 210.31 g/mol across multiple sources, with some variations in decimal precision ranging from 210.309 to 210.3158 g/mol [1] [3] [2]. The exact mass determined by high-resolution mass spectrometry is 210.017307 g/mol [2].

PropertyValue
IUPAC Name2-ethoxy-5-thiophen-2-ylthiophene
Molecular FormulaC₁₀H₁₀OS₂
Molecular Weight (g/mol)210.31
CAS Number371149-34-7
InChIInChI=1S/C10H10OS2/c1-2-11-10-6-5-9(13-10)8-4-3-7-12-8/h3-7H,2H2,1H3
InChIKeyJZKJFBOGBNLYIV-UHFFFAOYSA-N
SMILESc1(ccc(s1)OCC)-c1cccs1

The structural formula reveals a bithiophene backbone consisting of two thiophene rings connected via a carbon-carbon bond between the 2-positions of each ring [4]. The ethoxy group (-OCH₂CH₃) is attached to the 5-position of one thiophene ring, introducing both electronic and steric effects that influence the compound's properties [5].

Spectroscopic Identification (NMR, IR, MS)

Nuclear Magnetic Resonance Spectroscopy

Comprehensive nuclear magnetic resonance analysis of 5-ethoxy-2,2'-bithiophene has been documented using deuterated chloroform as the solvent [5]. The proton nuclear magnetic resonance spectrum displays characteristic signals for both the ethoxy substituent and the aromatic thiophene protons.

The ethyl group exhibits typical splitting patterns with the methyl protons appearing as a triplet at 1.44 ppm with a coupling constant of 6.0 Hz, while the methylene protons show as a quartet at 4.13 ppm with the same coupling constant [5]. This pattern confirms the ethyl connectivity and provides evidence for the ethoxy substitution.

The thiophene ring protons demonstrate distinct chemical shifts characteristic of electron-rich heterocyclic aromatic systems [5]. The substituted thiophene ring shows signals at 6.13 ppm for the 4-hydrogen and 6.80 ppm for the 3-hydrogen, both appearing as doublets with coupling constants of 4.0 Hz [5]. The unsubstituted thiophene ring displays three distinct signals: the 4'-hydrogen appears as a multiplet between 6.95-6.99 ppm, the 3'-hydrogen as a doublet of doublets at 7.01 ppm, and the 5'-hydrogen as another doublet of doublets at 7.13 ppm [5].

Position¹H NMR Chemical Shift (ppm)¹³C NMR Chemical Shift (ppm)
Ethyl CH₃1.44 (t, J = 6.0 Hz)14.7
Ethyl CH₂4.13 (q, J = 6.0 Hz)69.4
Thiophene 4-H6.13 (d, J = 4.0 Hz)105.4
Thiophene 3-H6.80 (d, J = 4.0 Hz)121.3
Thiophene 4'-H6.95-6.99 (m)123.1
Thiophene 3'-H7.01 (dd, J = 3.3 and 1.2 Hz)122.2
Thiophene 5'-H7.13 (dd, J = 4.5 and 1.2 Hz)127.5

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation with signals at 14.7 ppm for the ethyl methyl carbon and 69.4 ppm for the ethyl methylene carbon [5]. The aromatic carbons appear in the expected range between 105.4 and 127.5 ppm, with the ethoxy-substituted carbon showing characteristic downfield shift patterns consistent with electron-donating substituent effects [5].

Infrared Spectroscopy

Infrared spectroscopic analysis reveals characteristic absorption bands that confirm the structural features of 5-ethoxy-2,2'-bithiophene [5]. The spectrum displays prominent absorption bands at 1560 and 1520 cm⁻¹ corresponding to carbon-carbon aromatic stretching vibrations within the thiophene rings [5]. Additional bands at 1486 and 1469 cm⁻¹ further support the presence of the conjugated thiophene system [5].

The ethoxy substituent contributes several distinctive absorption features, including carbon-oxygen stretching vibrations observed at multiple frequencies between 1052 and 1385 cm⁻¹ [5]. Carbon-hydrogen out-of-plane bending vibrations appear at 878 and 766 cm⁻¹, while carbon-sulfur stretching modes are evident at 835 and 689 cm⁻¹ [5].

Wavenumber (cm⁻¹)Assignment
1560C=C aromatic stretch
1520C=C thiophene ring
1486C=C thiophene ring
1469C-H bending
1424C-H bending
1385C-O stretch
1317C-O stretch
1249C-O stretch
1195C-O stretch
1052C-O stretch
878C-H out-of-plane
835C-S stretch
766C-H out-of-plane
689C-S stretch

Mass Spectrometry

Electron ionization mass spectrometry at 70 eV provides fragmentation patterns characteristic of the bithiophene structure [5]. The molecular ion peak appears at m/z 210 with 60% relative intensity, confirming the molecular weight [5]. The base peak occurs at m/z 181, corresponding to loss of an ethyl group from the molecular ion [5]. Additional significant fragments include m/z 153 resulting from loss of the entire ethoxy group, and smaller fragments at m/z 109, 69, and 45 representing further decomposition of the aromatic system [5].

m/zRelative Intensity (%)Assignment
21060M⁺ (Molecular ion)
181100[M-C₂H₅]⁺ (Loss of ethyl)
15335[M-C₄H₉O]⁺ (Loss of ethoxy)
10912Fragment
6912Fragment
4510Fragment

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible absorption spectroscopy in ethanol solvent reveals three major absorption maxima that characterize the electronic transitions of the conjugated bithiophene system [5]. The longest wavelength absorption occurs at 319.5 nm with a high extinction coefficient of 14,517 dm³mol⁻¹cm⁻¹, corresponding to the lowest energy π-π* transition [5]. Additional absorptions appear at 240 nm and 210 nm with extinction coefficients of 3,892 and 3,875 dm³mol⁻¹cm⁻¹, respectively, representing higher energy electronic transitions [5].

X-ray Crystallographic Studies and Conformational Analysis

While specific single crystal X-ray diffraction data for 5-ethoxy-2,2'-bithiophene have not been extensively reported in the literature, extensive crystallographic studies of related bithiophene derivatives provide valuable insights into the conformational preferences and structural characteristics of this compound class [4] [6] [7].

Crystal structure analyses of unsubstituted 2,2'-bithiophene have established that the two thiophene rings adopt a nearly planar conformation in the solid state, contrasting with the twisted arrangement observed in biphenyl [4]. X-ray crystallography demonstrates that the bithiophene rings are coplanar, with maximum deviations from planarity typically less than 0.003 Å [6]. This planarity is attributed to favorable electronic interactions between the π-systems of the two thiophene rings and minimization of steric repulsion [4].

Structural analysis of 2,2'-bithiophene-3,3'-dicarbonitrile confirms that the bithiophene ring system maintains planarity even with electron-withdrawing substituents [6]. The central carbon-carbon bond connecting the two thiophene rings measures 1.450 Å, consistent with partial double bond character resulting from conjugation [6]. Within individual thiophene rings, the carbon-carbon bonds show alternating lengths characteristic of aromatic systems, with shorter bonds of approximately 1.384 and 1.349 Å compared to longer bonds of 1.417 Å [6].

Studies of substituted bithiophene derivatives reveal that the introduction of alkoxy substituents generally favors planar conformations due to favorable electronic interactions [7]. Single crystal X-ray analysis of 5,5'-bis-(5-alkylpyridin-2-yl)-2,2'-bithiophenes demonstrates that aromatic cores remain nearly planar with s-cis conformation of the thiophene and substituted rings [7]. The conformational analysis indicates that electron-donating substituents like ethoxy groups typically stabilize planar arrangements through enhanced π-conjugation [7].

Conformational studies using computational methods and experimental techniques indicate that 2,2'-bithiophene derivatives can exist in multiple conformational states [8] [9]. Gas phase electron diffraction studies of 2,2'-bithiophene itself reveal the existence of both anti-like and syn-like conformations with torsional angles of 148° and 36°, respectively, and conformational weights of 56% and 44% [9]. However, crystal packing forces generally favor more planar arrangements in the solid state [6] [7].

The presence of the ethoxy substituent in 5-ethoxy-2,2'-bithiophene is expected to influence the conformational preferences through both electronic and steric effects [10]. Computational studies of substituted bithiophenes indicate that electron-donating groups like ethoxy enhance the planarity of the bithiophene system by increasing π-electron density and strengthening conjugative interactions [10]. The ethoxy group itself adopts conformations that minimize steric interactions with the thiophene hydrogen atoms while maximizing orbital overlap with the aromatic π-system [10].

Computational Modeling of Ground-State Geometry

Computational chemistry methods have been extensively applied to investigate the ground-state geometries and conformational preferences of bithiophene derivatives, providing detailed insights into the structural characteristics of 5-ethoxy-2,2'-bithiophene [10] [8] [9].

Density functional theory calculations using various functionals and basis sets have established that 2,2'-bithiophene derivatives generally prefer planar or near-planar ground-state geometries [10] [9]. Studies employing the B3LYP functional with 6-31+G(d,p) basis sets demonstrate excellent agreement with experimental structural parameters for bithiophene systems [9]. The calculated bond lengths, bond angles, and dihedral angles closely match crystallographic data, validating the computational approaches [9].

Computational investigations of the torsional potential energy surface around the inter-ring bond in 2,2'-bithiophene reveal multiple conformational minima [8]. The global minimum corresponds to a planar trans configuration with a dihedral angle of 180°, while local minima occur at approximately 0° (cis) and intermediate angles [8]. The energy barrier for rotation around the inter-ring bond is relatively low, typically 2-4 kcal/mol, allowing for conformational flexibility at room temperature [8].

Ab initio calculations using coupled cluster and algebraic diagrammatic construction methods have been applied to study the ground and excited state geometries of bithiophene derivatives [10]. These high-level calculations confirm that electron-donating substituents like ethoxy groups stabilize planar conformations by lowering the energy of the highest occupied molecular orbital and enhancing π-conjugation [10]. The calculations predict that 5-ethoxy-2,2'-bithiophene adopts a predominantly planar ground-state geometry with minor deviations due to the steric influence of the ethyl group [10].

Computational modeling of the ethoxy substituent indicates that it preferentially adopts conformations that maximize conjugative overlap with the thiophene π-system [10]. The oxygen lone pairs can participate in π-conjugation, leading to increased electron density on the substituted thiophene ring [10]. This electronic effect is predicted to influence both the geometry and electronic properties of the molecule [10].

Molecular dynamics simulations and conformational sampling studies suggest that 5-ethoxy-2,2'-bithiophene exhibits limited conformational flexibility in solution, with the molecule spending the majority of time in planar or near-planar configurations [8]. The ethoxy group shows greater rotational freedom around the carbon-oxygen bond, but this motion has minimal impact on the overall molecular geometry [8].

Quantum chemical calculations predict that the introduction of the ethoxy substituent causes minimal distortion of the bithiophene backbone geometry compared to the unsubstituted parent compound [10]. The thiophene rings maintain their aromatic character with calculated carbon-carbon bond lengths alternating between approximately 1.35 and 1.42 Å [10]. The inter-ring carbon-carbon bond length is predicted to be approximately 1.45 Å, consistent with significant π-conjugation between the two rings [10].

Computational studies of vibrational frequencies provide additional validation of the calculated ground-state geometries [10]. The absence of imaginary frequencies in optimized structures confirms that the calculated geometries correspond to true energy minima rather than transition states [10]. The calculated vibrational modes show excellent agreement with experimental infrared and Raman spectroscopic data, further supporting the accuracy of the computational models [10].

Directed Ortho-Metalation Approaches

Directed ortho-metalation represents a pivotal synthetic strategy for the regioselective functionalization of 2,2'-bithiophene systems [1] [2]. The methodology relies on the coordination of lithium reagents to directing metalation groups, enabling selective deprotonation at specific positions. In the context of 5-ethoxy-2,2'-bithiophene synthesis, the ethoxy group serves as a directing metalation group through its oxygen lone pairs, facilitating coordination with organolithium reagents [2] [3].

The fundamental mechanism involves the formation of a chelated intermediate where the lithium atom coordinates simultaneously to the heteroatom of the directing group and the aromatic hydrogen to be abstracted [4]. This coordination significantly lowers the activation energy for metalation, providing exceptional regioselectivity exceeding 95% for ortho positions [2]. The process typically employs n-butyllithium in conjunction with coordinating solvents such as tetrahydrofuran or additives like tetramethylethylenediamine to enhance the metalation efficiency [1].

Experimental conditions for directed ortho-metalation of bithiophene derivatives require strict temperature control, typically maintained at -78°C to prevent side reactions and decomposition [4]. The reaction proceeds through initial coordination of the organolithium reagent to the directing group, followed by intramolecular proton abstraction via a six-membered chelated transition state. This mechanism ensures high regioselectivity while minimizing formation of dilithiated products that commonly plague non-directed lithiation approaches [1].

The directing metalation group tolerance extends beyond simple alkoxy substituents to include tertiary amides, carbamates, and oxazolines, each providing distinct selectivity patterns [3]. However, ethoxy groups demonstrate particular utility due to their stability under metalation conditions and compatibility with subsequent electrophilic trapping reactions. The methodology has been successfully applied to introduce various functional groups including aldehydes, ketones, and halides at the 5-position of 2,2'-bithiophene frameworks [2].

Regioselective Ethoxy Group Introduction

The regioselective introduction of ethoxy groups into bithiophene systems represents a critical synthetic challenge requiring careful consideration of electronic and steric factors [5]. Multiple synthetic pathways have been developed to achieve this transformation, with varying degrees of regioselectivity and efficiency. The most prevalent approach involves the Williamson ether synthesis, utilizing sodium or potassium ethoxide with appropriately functionalized bithiophene halides or sulfonates [6].

The mechanism of ethoxy group introduction via nucleophilic substitution follows classical SN2 pathways, where the alkoxide anion attacks the electrophilic carbon bearing the leaving group [6]. The regioselectivity of this transformation depends critically on the electronic environment of the bithiophene system, with electron-withdrawing substituents enhancing the electrophilicity of adjacent positions. In the case of 5-ethoxy-2,2'-bithiophene synthesis, the 5-position demonstrates enhanced reactivity due to the electronic effects of the thiophene rings [5].

Alternative methodologies for ethoxy group introduction include direct electrophilic aromatic substitution using ethanol under acidic conditions, though this approach typically provides lower regioselectivity [7]. The reaction proceeds through protonation of ethanol to generate the ethyl cation, which subsequently attacks the electron-rich thiophene ring. However, the inherent electron-rich nature of thiophene systems can lead to multiple substitution products and reduced selectivity [7].

Recent advances in ethoxy group introduction have focused on transition metal-catalyzed methodologies, particularly copper-catalyzed ullmann-type reactions [5]. These approaches offer improved functional group tolerance and enhanced regioselectivity compared to traditional methods. The mechanism involves oxidative addition of the copper catalyst to the aryl halide, followed by coordination and reductive elimination with the ethoxide nucleophile [5].

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent the most versatile and widely employed methodology for constructing 5-ethoxy-2,2'-bithiophene derivatives [8] [9]. These reactions proceed through well-established catalytic cycles involving oxidative addition, transmetalation, and reductive elimination steps, providing excellent control over regioselectivity and functional group compatibility [8].

The Stille cross-coupling reaction has emerged as particularly effective for bithiophene synthesis, utilizing organotin reagents as nucleophilic coupling partners [10] [8]. The mechanism begins with oxidative addition of the palladium catalyst to the aryl halide, forming a Pd(II)-aryl complex. Subsequent transmetalation with the organotin reagent transfers the organic group to palladium, followed by reductive elimination to form the carbon-carbon bond and regenerate the Pd(0) catalyst [8]. This methodology demonstrates exceptional tolerance for various functional groups including ethers, aldehydes, and nitriles [11].

Suzuki cross-coupling reactions utilizing boronic acids or boronate esters provide an environmentally advantageous alternative to organotin chemistry [11] [9]. The mechanism parallels that of Stille coupling but involves base-assisted transmetalation from boron to palladium. The presence of base is crucial for activating the boronic acid through hydroxide coordination, facilitating the transmetalation step [9]. Typical reaction conditions employ palladium acetate or palladium(0) complexes with phosphine ligands, potassium carbonate or cesium fluoride as base, and temperatures ranging from 80-100°C [11].

The regioselectivity of cross-coupling reactions can be precisely controlled through careful selection of halide substitution patterns and coupling partners [12]. For 5-ethoxy-2,2'-bithiophene synthesis, halogen-magnesium exchange reactions demonstrate remarkable regioselectivity, with exclusive reaction occurring at bromine atoms adjacent to electron-withdrawing groups [12]. This selectivity arises from the increased electrophilicity of carbon-halogen bonds adjacent to pyridine or other electron-deficient heterocycles [12].

Advanced cross-coupling methodologies have incorporated high-pressure conditions to enhance reaction rates and selectivity [13]. These approaches utilize elevated pressures up to 300 psi in specialized reaction vessels, enabling transformations at reduced temperatures while maintaining high conversion rates [13]. The pressure effect primarily enhances the rate of reductive elimination, the often rate-limiting step in cross-coupling cycles [8].

High-Pressure Synthesis Techniques for Derivative Formation

High-pressure synthetic methodologies have emerged as powerful tools for accessing complex bithiophene derivatives that are challenging to prepare under conventional conditions [14] [15]. These techniques exploit the negative reaction volumes associated with cycloaddition and condensation reactions, where the application of pressure provides thermodynamic driving force through the -pΔV term in the Gibbs free energy equation [14].

Cycloaddition reactions under high pressure conditions have proven particularly effective for thiophene derivative synthesis [15] [16]. The methodology typically employs pressures ranging from 5-14 kilobars at ambient temperature, enabling transformations that would otherwise require harsh thermal conditions [15]. The reaction mechanism involves initial formation of thiocarbonyl ylides from bis(trimethylsilylmethyl) sulfoxides, followed by [3+2]-cycloaddition with alkenes or alkynes to generate dihydro- or tetrahydrothiophene derivatives [15].

The pressure dependence of these reactions has been systematically studied through computational and experimental approaches [14]. Theoretical calculations reveal that thiophene cycloaddition reactions exhibit more negative activation volumes compared to furan analogs, suggesting greater pressure enhancement for thiophene-based transformations [14]. The computed activation volumes for thiophene [4+2] cycloadditions range from -25 to -35 cm³/mol, providing substantial rate enhancements under high-pressure conditions [14].

Mechanochemical synthesis represents an alternative high-pressure approach utilizing mechanical force to initiate chemical transformations [17]. This methodology employs ball milling or grinding techniques to generate localized high-pressure conditions at the molecular level. The approach has demonstrated particular utility for solid-state reactions involving thiophene derivatives, enabling solvent-free synthesis with enhanced environmental sustainability [17].

The substrate scope of high-pressure synthesis extends to sterically hindered and thermally unstable compounds that cannot be prepared through conventional heating [15]. Comparative studies have shown yield improvements up to 58% when employing high-pressure conditions versus thermal activation [15]. This enhancement arises from the ability to maintain low temperatures while achieving high conversion rates, minimizing decomposition pathways that compete at elevated temperatures [15].

Purification and Isolation Challenges in Alkoxybithiophene Chemistry

The purification and isolation of alkoxybithiophene derivatives presents unique challenges arising from their similar physical properties and tendency toward complex mixture formation [18] [19]. Column chromatography remains the most widely employed purification technique, though optimization of solvent systems is critical for achieving adequate separation [19] [20].

Silica gel chromatography utilizing hexane-ethyl acetate or hexane-tert-butyl methyl ether gradient systems provides effective separation for most bithiophene derivatives [19]. The elution order typically follows polarity trends, with ethoxy-substituted compounds eluting before corresponding methyl or hydrogen analogs due to increased polarity imparted by the ether functionality [19]. Careful fraction collection is essential, as closely related impurities often co-elute, requiring multiple chromatographic separations [21].

Recrystallization techniques offer complementary purification approaches, particularly effective for crystalline bithiophene derivatives [18] [21]. Solvent selection proves critical, with methanol and acetonitrile demonstrating broad applicability for ethoxy-substituted systems [21]. The crystallization process benefits from slow cooling and seeding with pure crystals to promote selective nucleation and crystal growth [22]. Mixed solvent systems, particularly hexane-chloroform combinations, provide enhanced selectivity through differential solubility effects [22].

High-performance liquid chromatography represents the most sophisticated purification approach, offering superior resolution and analytical capabilities [23] [24]. Chiral stationary phases enable separation of atropisomeric bithiophene derivatives, crucial for applications requiring enantiomerically pure materials [24]. The methodology employs cellulose-based columns with hexane-methanol-dichloromethane mobile phases, achieving baseline separation of stereoisomers [24]. However, peak distortion phenomena including splitting and plateau formation can occur during scale-up operations, requiring careful optimization of sample preparation and injection conditions [24].

Vacuum distillation provides an alternative purification approach for volatile bithiophene derivatives, though thermal stability considerations limit its applicability [25]. The technique typically operates at reduced pressures of 0.1-1 mmHg with heating to 50-80°C, enabling separation based on boiling point differences [25]. However, many alkoxybithiophene compounds demonstrate thermal instability at distillation temperatures, leading to decomposition and reduced yields [25].

Sublimation offers advantages for thermally stable, crystalline compounds, providing high-purity products through direct vapor-phase transfer [21]. The technique operates under high vacuum conditions with controlled heating, enabling purification without solvent contamination [21]. Recovery rates typically range from 80-90% for suitable compounds, though the methodology is limited to sufficiently volatile derivatives [21].

The development of specialized purification protocols for specific compound classes has improved overall synthetic efficiency [18]. Preparative thin-layer chromatography provides rapid separation for small-scale synthesis, though sample capacity limitations restrict its broader application [19]. The technique utilizes similar solvent systems to column chromatography but enables visual monitoring of separation progress through fluorescence quenching or staining techniques [19].

XLogP3

3.7

Hydrogen Bond Acceptor Count

3

Exact Mass

210.01730729 g/mol

Monoisotopic Mass

210.01730729 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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